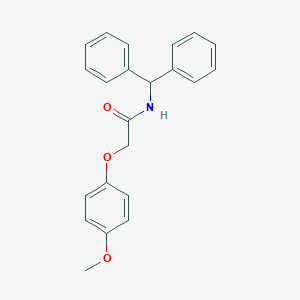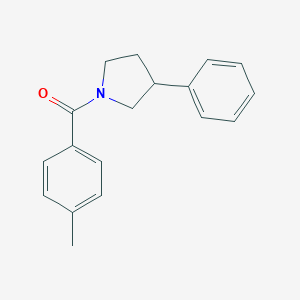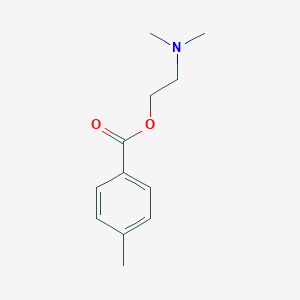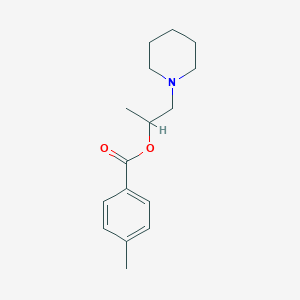
3-(Dimethylamino)propyl 4-ethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)propyl 4-ethoxybenzoate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent in the world. DEET is used to repel a variety of insects including mosquitoes, ticks, and flies.
作用機序
The mechanism of action of 3-(Dimethylamino)propyl 4-ethoxybenzoate is not fully understood. It is believed that 3-(Dimethylamino)propyl 4-ethoxybenzoate works by interfering with the insect's ability to detect carbon dioxide, which is the primary cue for insects to locate their hosts. 3-(Dimethylamino)propyl 4-ethoxybenzoate may also interfere with the insect's ability to detect other chemicals that are attractive to them, such as lactic acid and ammonia.
Biochemical and Physiological Effects:
3-(Dimethylamino)propyl 4-ethoxybenzoate has been shown to have low toxicity to humans and other mammals. It is metabolized in the liver and excreted in the urine. 3-(Dimethylamino)propyl 4-ethoxybenzoate has also been shown to have low environmental toxicity and is not harmful to aquatic life.
実験室実験の利点と制限
3-(Dimethylamino)propyl 4-ethoxybenzoate is a widely used insect repellent and has been extensively studied for its insect-repelling properties. However, there are limitations to its use in lab experiments. 3-(Dimethylamino)propyl 4-ethoxybenzoate may interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, 3-(Dimethylamino)propyl 4-ethoxybenzoate may have unintended effects on other organisms, such as beneficial insects.
将来の方向性
There are several future directions for research on 3-(Dimethylamino)propyl 4-ethoxybenzoate. One area of research is the development of new insect repellents that are more effective and have fewer side effects than 3-(Dimethylamino)propyl 4-ethoxybenzoate. Another area of research is the investigation of the ecological impact of 3-(Dimethylamino)propyl 4-ethoxybenzoate and other insect repellents on non-target organisms. Additionally, research is needed to better understand the mechanism of action of 3-(Dimethylamino)propyl 4-ethoxybenzoate and to develop new methods for its synthesis.
合成法
3-(Dimethylamino)propyl 4-ethoxybenzoate is synthesized through a reaction between 3-(dimethylamino)propylamine and 4-ethoxybenzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 3-(Dimethylamino)propyl 4-ethoxybenzoate.
科学的研究の応用
3-(Dimethylamino)propyl 4-ethoxybenzoate has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including those that carry diseases such as malaria and dengue fever. 3-(Dimethylamino)propyl 4-ethoxybenzoate has also been studied for its potential use in agriculture to protect crops from insect damage. Additionally, 3-(Dimethylamino)propyl 4-ethoxybenzoate has been investigated for its potential use as a topical treatment for scabies.
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
3-(dimethylamino)propyl 4-ethoxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-17-13-8-6-12(7-9-13)14(16)18-11-5-10-15(2)3/h6-9H,4-5,10-11H2,1-3H3 |
InChIキー |
NPGIBQABTNOARK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCCN(C)C |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)



